Kinase Selectivity Differentiation: Piperazinyl-Pyrimidine Scaffold vs. Generic Kinase Inhibitor Chemotypes
The piperazinyl-pyrimidine scaffold has been established as a novel class of selective kinase inhibitors with a demonstrated capacity to discriminate between wild-type and oncogenic mutant kinase isoforms—a property not shared by many widely used kinase inhibitor chemotypes. In the Shallal et al. (2011) NCI-60 study, representative compound 4 exhibited preferential binding to and/or inhibition of certain KIT and PDGFRA mutants compared to their wild-type isoforms [1]. This mutant-selective tendency provides a differentiating rationale for procuring piperazinyl-pyrimidine derivatives specifically for kinase profiling panels where mutant-versus-wild-type selectivity is the experimental endpoint [2]. Although compound-specific kinase profiling data for CAS 2640957-83-9 have not yet been published, the 2,5-dimethylphenyl substitution pattern—absent from the compounds profiled in the Shallal study—represents a structurally unexplored vector that may yield novel selectivity fingerprints when screened against clinically relevant kinase panels.
| Evidence Dimension | Kinase selectivity (mutant vs. wild-type isoform discrimination) |
|---|---|
| Target Compound Data | Not yet experimentally determined; structural analog (Compound 4) selectively binds mutant KIT and PDGFRA over wild-type isoforms |
| Comparator Or Baseline | Compound 4 (Shallal et al., 2011): selective tendency to bind/inhibit certain KIT and PDGFRA mutants compared to wild-type isoforms [1] |
| Quantified Difference | Qualitative mutant vs. wild-type selectivity observed at the scaffold level; quantitative selectivity ratios for CAS 2640957-83-9 are not available |
| Conditions | Kinase profiling panel (exact kinases and assay format not disclosed for Compound 4 in the public abstract); NCI-60 cellular screening context |
Why This Matters
This scaffold-level evidence supports procurement of CAS 2640957-83-9 for kinase selectivity screening programs, particularly for researchers targeting mutant-specific kinase inhibition where commercial kinase inhibitors often lack adequate discrimination.
- [1] Shallal, H.M.; Russu, W.A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46, 2043–2057. DOI: 10.1016/j.ejmech.2011.02.057. View Source
- [2] Shallal, H.M.; Russu, W.A. Piperazinylpyrimidine based derivatives represent a new class of selective kinase inhibitors. Eur. J. Med. Chem. 2011, 46, 2043–2057. View Source
